|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][NH:9][C:10]([NH2:12])=[S:11].P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:12][C:10]1[S:11][C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[N:8][N:9]=1
|
|
Name
|
|
|
Quantity
|
449 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
364 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
|
Name
|
|
|
Quantity
|
765 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Type
|
CUSTOM
|
|
Details
|
stirred solution in the reaction vessel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
A three-liter reaction flask
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a power stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
ADDITION
|
|
Details
|
was added to the well
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 95°-100°
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the liquid phase was removed by decantation
|
|
Type
|
ADDITION
|
|
Details
|
Sufficient hot water was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the pot residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-bath cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20°
|
|
Type
|
CUSTOM
|
|
Details
|
the product was collected on a vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=NN1)C(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 404 g | |
| YIELD: PERCENTYIELD | 64.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |